

oleyl palmitamide toxicity profile safety

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Compound Focus: Oleyl palmitamide

CAS No.: 16260-09-6

Cat. No.: S1516762

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Known Properties and Safety Indications

While specific toxicology data for **Oleyl Palmitamide** is lacking, information from its use in cosmetics and its relationship to other fatty acid amides provides some initial safety insights.

Aspect	Details
Primary Use	Opacifying agent, viscosity controller, and texture enhancer in cosmetics [1].
General Safety	Considered safe for cosmetic use; potential for skin irritation, allergic reactions (redness, itching) in some individuals [1].
Comedogenicity	Rated 2 (low to moderate likelihood of clogging pores) [1].
Toxicology Data	No specific genotoxicity or in vivo toxicity data found in search results.

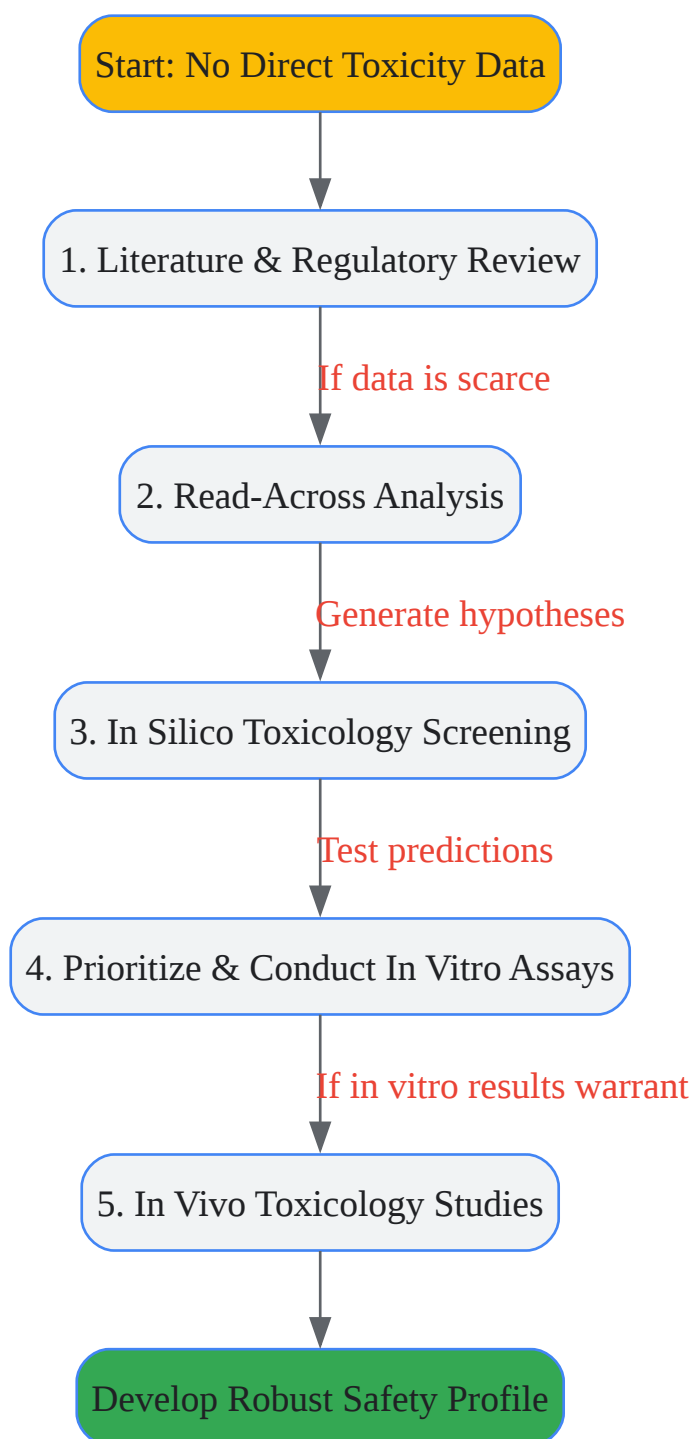
Insights from Related Compounds

Toxicology data is available for structurally related compounds, which can be informative for initial risk assessment.

Compound	Key Toxicology Findings (from Searches)
Palmitoylethanolamide (PEA)	- Mutagenicity: Negative (Ames test, strains TA1535, TA97a, TA98, TA100, TA102) [2].
	<ul style="list-style-type: none">• Clastogenicity/Aneuploidy: Negative (in vitro micronucleus test, human lymphocytes) [2].• Acute Oral Toxicity (Rat): LD₅₀ > 2000 mg/kg (limit dose) [2].• Subchronic Toxicity (90-day, Rat): No adverse effects at highest dose tested (1000 mg/kg bw/day) [2].
	Oleamide - Studied primarily as a migrant from food-contact plastics [3].
	• An endogenous bioactive molecule with sleep-inducing and anti-inflammatory effects [3].

A Proposed Workflow for Safety Assessment

Given the lack of direct data, establishing the safety profile of **Oleyl Palmitamide** for drug development would require a structured, investigative approach. The diagram below outlines a potential workflow.



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Experimental Protocols for Key Assays

Based on the toxicological data available for PEA [2], here are detailed methodologies for core safety tests that could be applied to **Oleyl Palmitamide**.

- **Bacterial Reverse Mutation Test (Ames Test)**

- **Objective:** To assess the mutagenic potential of a compound in bacterial strains.
- **Protocol:** The test should conform to OECD Guideline 471 [2]. Use *Salmonella typhimurium* strains TA1535, TA97a, TA98, TA100, and TA102 with and without metabolic activation (S9 fraction). Employ both plate incorporation and preincubation methods. The highest test dose should show minimal cytotoxicity, with doses ranging down from there. Include negative (vehicle) and positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene with S9) to verify strain responsiveness and metabolic activation [2].

- **In Vitro Mammalian Cell Micronucleus Test**

- **Objective:** To detect clastogenic and aneugenic effects (chromosome damage) in human cells.
- **Protocol:** The test should conform to OECD Guideline 487 [2]. Use cultured human lymphocytes from healthy donors. Treat cells with the test article for 3 hours (with and without S9) and 24 hours (without S9). Include duplicate cultures, negative (vehicle), and positive controls (e.g., mitomycin C for clastogenicity, vinblastine for aneugenicity, cyclophosphamide with S9). After treatment, add cytochalasin B to block cytokinesis, and then score micronuclei in binucleated cells [2].

- **Acute Oral Toxicity Study**

- **Objective:** To estimate the median lethal dose (LD₅₀) of a compound after a single oral administration.
- **Protocol:** Conduct according to the OECD Acute Oral Toxicity Up-and-Down Procedure (Guideline 425). Administer a single oral dose to fasted rodents (typically rats) using a stepwise procedure. The limit dose is 2000 mg/kg body weight; if no lethality is observed at this dose, the LD₅₀ is reported as greater than the limit dose [2].

Conclusion and Future Research Directions

In summary, while **Oleyl Palmitamide** is considered safe for topical cosmetic use, a definitive toxicity profile for pharmaceutical development is absent from the available scientific literature.

- **Your research priorities** should focus on **filling the data gaps** through the structured workflow outlined above, beginning with a thorough literature review of its component fatty acids (oleyl alcohol

and palmitic acid) and proceeding to the standard battery of genotoxicity and repeat-dose toxicity studies.

- **Key comparisons** to establish would be whether **Oleyl Palmitamide** shares the favorable safety profile of its relative PEA, or if its specific structure introduces new toxicological concerns.

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References

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